GLPG2534

Inflammation Kinase Inhibition IRAK4

GLPG2534 is a highly selective (27x over IRAK1), ATP-competitive IRAK4 inhibitor ideal for translational psoriasis/AD models (validated at 10-30 mg/kg BID oral). This high-purity (≥98%) standard distinguishes IL-1/TLR from TNF-α signaling, offering precise, replicable preclinical validation.

Molecular Formula C21H24N6O4
Molecular Weight 424.5 g/mol
Cat. No. B10856293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLPG2534
Molecular FormulaC21H24N6O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1COCCC1NC2=C(C=C3C(=N2)N(C=N3)C4=NC=C(C=C4)C#N)OCCOCCO
InChIInChI=1S/C21H24N6O4/c22-12-15-1-2-19(23-13-15)27-14-24-17-11-18(31-10-9-30-8-5-28)20(26-21(17)27)25-16-3-6-29-7-4-16/h1-2,11,13-14,16,28H,3-10H2,(H,25,26)
InChIKeyVNAPWQDUDZCVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile (GLPG2534): An Orally Active IRAK4 Inhibitor for Inflammatory Disease Research


6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile, commonly referred to as GLPG2534, is a synthetic organic compound that functions as a selective, ATP-competitive, and reversible inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) [1]. It is a complex heterocyclic molecule with the molecular formula C21H24N6O4 and a molecular weight of 424.45 g/mol . GLPG2534 was developed by Galapagos NV and has been characterized primarily for its potential in treating inflammatory skin diseases such as psoriasis and atopic dermatitis, although its development for atopic dermatitis was discontinued in 2023 [1][2].

Why Substituting 6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile with Another IRAK4 Inhibitor Carries Experimental Risk


IRAK4 is a key kinase integrating signals from Toll-like receptors (TLRs) and IL-1 family receptors, and its inhibition is a validated therapeutic strategy for inflammatory diseases. However, the biological effects of IRAK4 inhibition are known to be highly stimulus-, cell type-, and species-dependent [1]. Consequently, the evaluation of different IRAK4 inhibitors requires a highly translational approach, as findings from one compound cannot be reliably extrapolated to another [1]. This compound (GLPG2534) exhibits a specific potency and selectivity profile (e.g., IC50 of 6.4 nM for human IRAK4 vs. 179 nM for IRAK1) and a defined in vivo efficacy profile in preclinical models of psoriasis and atopic dermatitis that are not shared by all in-class molecules, underscoring the necessity for compound-specific validation [1].

Quantitative Differentiation of 6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile (GLPG2534) as an IRAK4 Inhibitor


Comparative Biochemical Potency for Human IRAK4: GLPG2534 vs. Zimlovisertib (PF-06650833)

In a biochemical assay, GLPG2534 demonstrates potent inhibition of human IRAK4 with an IC50 of 6.4 nM [1]. While this is a potent inhibitory concentration, it is approximately 32-fold less potent than the clinical-stage IRAK4 inhibitor Zimlovisertib (PF-06650833), which has a reported IC50 of 0.2 nM [2]. This quantitative difference in potency at the enzymatic level is a critical parameter for experimental design and compound selection.

Inflammation Kinase Inhibition IRAK4 Drug Discovery

Kinase Selectivity Profile: GLPG2534's Discrimination Between IRAK4 and IRAK1

GLPG2534 exhibits a notable degree of selectivity for IRAK4 over the closely related family member IRAK1. While it inhibits human IRAK4 with an IC50 of 6.4 nM, its potency against IRAK1 is significantly reduced, with an IC50 of 179 nM . This corresponds to a >27-fold selectivity window for IRAK4 over IRAK1. This selectivity profile is a key differentiator from pan-IRAK inhibitors and is essential for dissecting the specific role of IRAK4 in signaling pathways.

Kinase Selectivity IRAK Family Off-Target Effects SAR

Functional Cellular Potency in IL-1β-Driven IL-6 Release: GLPG2534 vs. TNF-α Pathway

In a functional cellular assay, GLPG2534 inhibits IL-1β-driven IL-6 release with an IC50 of 55 nM . In stark contrast, its potency in inhibiting TNF-α-driven IL-6 release is markedly lower, with an IC50 of 6.6 µM . This demonstrates a >100-fold difference in functional potency between these two pro-inflammatory pathways, highlighting the compound's functional selectivity for IL-1β/TLR signaling over TNF-α signaling.

Cellular Assay Cytokine Release IL-1β TNF-α Functional Selectivity

Oral Bioavailability and In Vivo Efficacy in Psoriasis-like Mouse Model

GLPG2534 is characterized as an orally active compound, which is a key differentiator from IRAK4 inhibitors that require alternative administration routes . In a psoriasis-like mouse model (IL-23-induced), oral administration of GLPG2534 at doses of 10 and 30 mg/kg twice daily (BID) resulted in a statistically significant reduction in ear thickness and a decrease in the expression of key pro-inflammatory genes like IL-23 [1][2]. This provides quantitative in vivo efficacy data that is specific to this compound and relevant for preclinical research.

In Vivo Efficacy Oral Bioavailability Psoriasis Pharmacodynamics Mouse Model

Optimal Research Applications for 6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile Based on Evidence


In Vivo Efficacy Studies in IL-23-Driven Psoriasis Models

Based on its oral bioavailability and demonstrated in vivo efficacy, GLPG2534 is an optimal tool compound for preclinical studies using murine models of psoriasis, particularly the IL-23-induced skin inflammation model [1]. Its ability to reduce ear thickness and IL-23 expression when administered orally at 10-30 mg/kg BID provides a validated benchmark for this disease context [1][2].

Dissection of IRAK4-Specific Signaling in IL-1β/TLR Pathways

The compound's high selectivity for IRAK4 over IRAK1 (>27-fold) and its potent functional inhibition of IL-1β-driven IL-6 release (IC50 55 nM) make it a precise molecular tool for dissecting IRAK4-dependent signaling downstream of the IL-1 receptor and TLRs . Researchers can use GLPG2534 to specifically interrogate these pathways with minimal confounding from IRAK1 inhibition .

Benchmarking Studies Against More Potent IRAK4 Inhibitors

With a well-defined biochemical potency of 6.4 nM for human IRAK4, GLPG2534 serves as a useful reference point in comparative studies against other IRAK4 inhibitors, such as the more potent Zimlovisertib (IC50 0.2 nM) [3]. The 32-fold difference in potency can be leveraged in structure-activity relationship (SAR) studies and for understanding the relationship between biochemical potency and in vivo efficacy [3].

Pathway Selectivity Studies in Inflammation Research

The stark >100-fold difference in functional potency between inhibiting IL-1β- and TNF-α-driven cytokine release positions GLPG2534 as a key tool for pathway selectivity experiments . It can be used to demonstrate the differential contribution of IL-1/TLR signaling versus TNF-α signaling in complex cellular and in vivo models of inflammation, providing critical insight into disease mechanisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLPG2534

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.